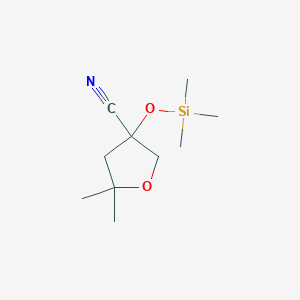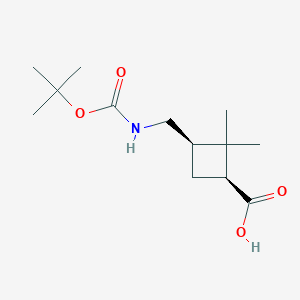
3-Amino-2,6-dichlorobenzonitrile
概要
説明
3-Amino-2,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
作用機序
Target of Action
The primary target of 3-Amino-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the synthesis of cellulose, a crucial component of plant cell walls .
Mode of Action
This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of cellulose, leading to the production of cell walls that rely on minimal amounts of cellulose and instead use Ca2±bridge pectates .
Biochemical Pathways
The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal development of plant cell walls, affecting both monocot and dicot species . The downstream effects of this disruption can lead to the death of young seedlings .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors suggest that the compound’s stability and bioavailability may be influenced by light, moisture, and temperature.
Result of Action
The primary result of this compound’s action is the death of young plant seedlings . By inhibiting cellulose synthesis, the compound disrupts the normal development of plant cell walls, which can lead to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, moisture can affect the compound’s stability, which is why it’s recommended to store it in dry conditions . Temperature can also influence the compound’s stability and efficacy .
生化学分析
Biochemical Properties
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions.
Cellular Effects
Related compounds such as 2,6-dichlorobenzonitrile have been shown to inhibit extracellular adhesive production in marine diatoms, resulting in a loss of motility and a lack of permanent adhesion . It is possible that 3-Amino-2,6-dichlorobenzonitrile may have similar effects on cell function.
Molecular Mechanism
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may exert its effects at the molecular level through interactions with enzymes involved in ammoxidation reactions.
Temporal Effects in Laboratory Settings
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with enzymes or cofactors involved in ammoxidation reactions.
Transport and Distribution
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with transporters or binding proteins.
Subcellular Localization
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may be directed to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
3-Amino-2,6-dichlorobenzonitrile can be synthesized through several methods. One common method involves the direct ammoxidation of 2,6-dichlorobenzyl chloride. This process typically requires a catalyst and is carried out at elevated temperatures . Another method involves the Sandmeyer reaction, where 2,6-dichloroaniline is diazotized and then reacted with copper(I) cyanide to form the desired benzonitrile .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,6-dichlorotoluene. This method is preferred due to its cost-effectiveness and high yield. The reaction is typically carried out in the gas phase at temperatures above 400°C, using a heterogeneous catalyst .
化学反応の分析
Types of Reactions
3-Amino-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or nitric acid.
Major Products
Substitution: Products include various substituted benzonitriles.
Reduction: The major product is 3-amino-2,6-dichlorobenzylamine.
Oxidation: The major product is 3-nitro-2,6-dichlorobenzonitrile.
科学的研究の応用
3-Amino-2,6-dichlorobenzonitrile has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative used in similar applications.
2,6-Dichlorobenzonitrile: A precursor in the synthesis of various organic compounds.
3-Amino-4-chlorobenzonitrile: A related compound with different substitution patterns on the benzene ring.
Uniqueness
3-Amino-2,6-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise functional group placement is crucial .
特性
IUPAC Name |
3-amino-2,6-dichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHQUYMVSYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B3034560.png)



